molecular formula C17H25NO B1215868 依佩力松 CAS No. 64840-90-0

依佩力松

货号 B1215868
CAS 编号: 64840-90-0
分子量: 259.4 g/mol
InChI 键: SQUNAWUMZGQQJD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Eperisone is used primarily as a muscle relaxant in patients with muscular contracture, low back pain, or spasticity. It is known for its high affinity for human serum albumin (HSA) and its interaction with HSA involves hydrophobic interactions and hydrogen bonds (Rabbani et al., 2017).

Synthesis Analysis

While specific details on the synthesis of Eperisone are not directly available in the papers, related research does provide insights into its biotransformation. Eperisone undergoes metabolism primarily in the liver, involving enzymes like cytochrome P450 (CYP). This metabolism leads to several metabolites via oxidation and carbonyl reduction processes (Yoo et al., 2009).

Molecular Structure Analysis

The interaction of Eperisone with human serum albumin indicates a complex interplay at the molecular level. Molecular docking studies show that Eperisone binds in the Sudlow Site I of HSA, which is significant for understanding its pharmacodynamics (Rabbani et al., 2017).

Chemical Reactions and Properties

Eperisone's chemical reactions in the human body involve its reduction and oxidation, primarily through liver enzymes. The carbonyl reduction of Eperisone is a significant reaction, showing enantioselectivity and involvement of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (Yoo et al., 2011).

Physical Properties Analysis

The research did not provide specific details on the physical properties of Eperisone. However, its interaction with human serum albumin, as indicated by biophysical studies, does imply certain solubility and binding characteristics (Rabbani et al., 2017).

Chemical Properties Analysis

Eperisone’s chemical properties are closely related to its interactions in biological systems. Its high affinity for human serum albumin and the resulting impact on the protein's structure and function exemplify its chemical behavior in a biological context (Rabbani et al., 2017).

科学研究应用

代谢途径和酶相互作用

依佩力松是一种中枢作用的肌肉松弛剂,用于治疗痉挛患者,缓解肌肉僵硬和背痛。研究表明,它在人肝脏中通过氧化和羰基还原代谢为七种代谢物。主要的代谢物 M3 和 M4 由细胞色素 P450 (CYP) 酶生成。值得注意的是,多种 CYP 参与 M4 的形成,其中 CYP2J2 在 M3 的形成中起主要作用。此外,肠道微粒体将依佩力松代谢为 M3 和 M4,促进了它的系统前代谢 (Yoo 等,2009).

对腰痛的临床疗效

一项评估依佩力松对腰痛 (LBP) 患者疗效和安全性的系统评价强调了其在减少疼痛方面的有效性,且不良反应较少。依佩力松改善了旁脊柱血流,并且在慢性腰痛患者中显示出与替扎尼定相当的疗效。然而,纳入的研究样本量较小且持续时间较短,表明需要更可靠的研究来证实依佩力松在急性或慢性腰痛治疗中的临床益处 (Bavage 等,2016).

不同人群的药代动力学

研究了韩国健康志愿者口服依佩力松后的药代动力学,以表征其变异性。该研究利用非房室和人群分析,揭示了其清除率和分布容积的显着个体间和个体间变异性。天冬氨酸转氨酶水平和吸烟状况等因素被确定为可能影响依佩力松清除率的因素 (Baek 等,2021).

与人血清白蛋白的相互作用

一项使用光谱、量热和分子对接分析研究依佩力松盐酸盐 (EH) 与人血清白蛋白 (HSA) 相互作用的研究发现,EH 强烈猝灭了 HSA 中的色氨酸荧光。这种结合是自发的,主要由疏水相互作用和氢键驱动。这种相互作用对于理解依佩力松的活性和药物结合机制至关重要 (Rabbani 等,2017).

对痉挛性瘫痪的疗效

依佩力松在剂量范围试验中对患有脑或脊髓疾病相关的痉挛性瘫痪的患者进行了评估。试验发现,300 mg/天的依佩力松显着降低了痉挛的强度并改善了行走能力,表明它有可能成为痉挛性瘫痪的有效且耐受性良好的治疗方法。然而,需要更大规模的研究来进一步描述依佩力松在这一领域的疗效 (Bresolin 等,2009).

安全和危害

Eperisone should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

未来方向

A study has shown that the combination of Eperisone hydrochloride and ibuprofen effectively reduces pain and improves functional outcomes over ibuprofen alone with a similar safety profile in patients with acute non-specific back pain with muscle spasm . This suggests potential future directions for the use of Eperisone in pain management.

属性

IUPAC Name

1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18/h7-10,14H,3-6,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUNAWUMZGQQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5040671
Record name Eperisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eperisone

CAS RN

64840-90-0
Record name Eperisone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64840-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eperisone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064840900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eperisone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08992
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eperisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPERISONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M2P0551D3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

170-172
Record name Eperisone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08992
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Eperisone
Reactant of Route 2
Reactant of Route 2
Eperisone
Reactant of Route 3
Reactant of Route 3
Eperisone
Reactant of Route 4
Reactant of Route 4
Eperisone
Reactant of Route 5
Reactant of Route 5
Eperisone
Reactant of Route 6
Reactant of Route 6
Eperisone

Citations

For This Compound
1,810
Citations
S Bavage, S Durg, S Ali Kareem, SB Dhadde - Pharmacological Reports, 2016 - Springer
… Eperisone, however, is found to be associated with low incidence of subjective side effects [… eperisone in the treatment of LBP. We also sought to draw a conclusion whether eperisone …
Number of citations: 21 link.springer.com
P Cabitza, P Randelli - European Review for Medical & …, 2008 - europeanreview.org
… The aim of this research was to investigate the efficacy of eperisone in patients with acute … diseases, randomly assigned to a treatment with oral eperisone 100 mg three times daily (tid) …
Number of citations: 75 www.europeanreview.org
AS Chandanwale, A Chopra… - Journal of …, 2011 - jpgmonline.com
… randomized to receive eperisone 150 mg/day … eperisone, 112 and placebo, 113). Significantly greater improvement in FFD (P< 0.001) from baseline on Day 14 was seen with eperisone …
Number of citations: 39 jpgmonline.com
SI Yang, HY Park, SH Lee, SJ Lee, OY Han, SC Lim… - Pharmacology, 2004 - karger.com
… hydrochloride to improve the efficacy and compared the muscle relaxant activity of the eperisone patch with that of oral eperisone in this study. Percutaneous administration with a patch …
Number of citations: 27 karger.com
RT Pinzon, VO Wijaya, D Paramitha… - Drug, Healthcare and …, 2020 - Taylor & Francis
Background Low back pain (LBP) occurs as a common condition and may harm the patient’s quality-of-life. Non-steroid anti-inflammatory drugs (NSAIDs) and eperisone form a drug …
Number of citations: 4 www.tandfonline.com
N Bresolin, C Zucca, A Pecori - Advances in therapy, 2009 - Springer
… meter walking time (eperisone: −20.2%, P<0.01; baclofen: −24.0%, P<0.01); this effect was evident at week 2 with eperisone only. Both drugs improved reflexes. Eperisone and baclofen …
Number of citations: 24 link.springer.com
JH Ryu, JI Kim, HS Kim, GJ Noh, KT Lee, EK Chung - Clinical therapeutics, 2017 - Elsevier
… 90% CIs for the eperisone C max and AUC 0–∞ ratios between eperisone monotherapy and combination … These 90% CIs for the eperisone C max and AUC 0–∞ ratios did not meet the …
Number of citations: 11 www.sciencedirect.com
MJ Kim, HS Lim, YH Noh, YH Kim, HY Choi, KM Park… - Clinical …, 2013 - Elsevier
… interactions between eperisone hydrochloride and … treatment sequences and received eperisone hydrochloride (3 doses … dosing, and plasma eperisone hydrochloride and aceclofenac …
Number of citations: 11 www.sciencedirect.com
B Melilli, C Piazza, DC Vitale, MR Marano… - European journal of …, 2011 - Springer
… eperisone 100 mg as single dose on day 1 and three times daily on days 2 to 4. Eperisone … Moreover, eperisone underwent a rapid elimination from the body (biological half-life 1.87 h)…
Number of citations: 19 link.springer.com
N Bresolin, C Zucca, A Pecori - Eur Rev Med Pharmacol Sci, 2009 - europeanreview.org
… treatment cycle was significant with eperisone 300 mg/day (p… Walking capability was significantly improved with eperisone … in pain was noted with eperisone 300 mg/day versus …
Number of citations: 16 www.europeanreview.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。